

An In-depth Technical Guide on (4-Chlorophenylthio)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chlorophenylthio)acetic acid

Cat. No.: B188907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenylthio)acetic acid is a chemical compound belonging to the class of arylthioacetic acids. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis and characterization. Due to the absence of extensive research on its specific biological activities, this guide focuses on the fundamental chemical aspects of the molecule, providing a solid foundation for researchers interested in exploring its potential applications. A logical workflow for its synthesis is also presented visually.

Molecular Structure and Properties

(4-Chlorophenylthio)acetic acid, with the IUPAC name 2-[(4-chlorophenyl)sulfanyl]acetic acid, is characterized by a 4-chlorophenyl group linked via a sulfur atom to an acetic acid moiety. This structure imparts specific chemical properties that are of interest in organic synthesis and medicinal chemistry.

Chemical Structure

The structure consists of a benzene ring substituted with a chlorine atom at the para-position. This ring is connected through a thioether linkage to the alpha-carbon of an acetic acid molecule.

Physicochemical Data

The key quantitative data for **(4-Chlorophenylthio)acetic acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ ClO ₂ S	[1] [2]
Molecular Weight	202.66 g/mol	[2]
CAS Number	3405-88-7	[1] [2]
IUPAC Name	2-[(4-chlorophenyl)sulfanyl]acetic acid	[2]
Physical Form	White to pale cream crystals or powder	[2]
Melting Point	102.0 - 109.0 °C	[2]
Purity (Assay)	≥97.5% (HPLC, Aqueous acid-base Titration)	[2]
SMILES	OC(=O)CSC1=CC=C(Cl)C=C1	[2]
InChI Key	YPKLXLYGMAWXDO-UHFFFAOYSA-N	[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **(4-Chlorophenylthio)acetic acid**. The synthesis is presented as a two-step process, starting from the preparation of the key intermediate, 4-chlorothiophenol.

Synthesis of 4-Chlorothiophenol (Precursor)

Materials:

- Sodium p-chlorobenzenesulfonate (1.0 eq)

- Tetrabutylammonium bromide (0.03 eq)
- Toluene
- Thionyl chloride (1.1 eq)
- Iron powder (4.0 eq)
- 60% Sulfuric acid
- n-Hexane

Procedure:

- In a reaction vessel equipped with a mechanical stirrer, add sodium p-chlorobenzenesulfonate, tetrabutylammonium bromide, and toluene.
- Slowly add thionyl chloride at room temperature.
- After the addition is complete, raise the temperature to 60°C and maintain the reaction for 5 hours.
- Cool the reaction mixture to room temperature.
- To the resulting mixture, add iron powder in batches while controlling the temperature between 40-50°C.
- Slowly add 60% sulfuric acid, maintaining the temperature in the 40-50°C range.
- After the addition is complete, heat the mixture to 60°C and maintain for 2 hours, monitoring the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and separate the layers.
- The organic phase is subjected to vacuum distillation to recover the toluene.

- The crude 4-chlorothiophenol is purified by recrystallization from n-hexane to yield the pure product.

Synthesis of (4-Chlorophenylthio)acetic Acid

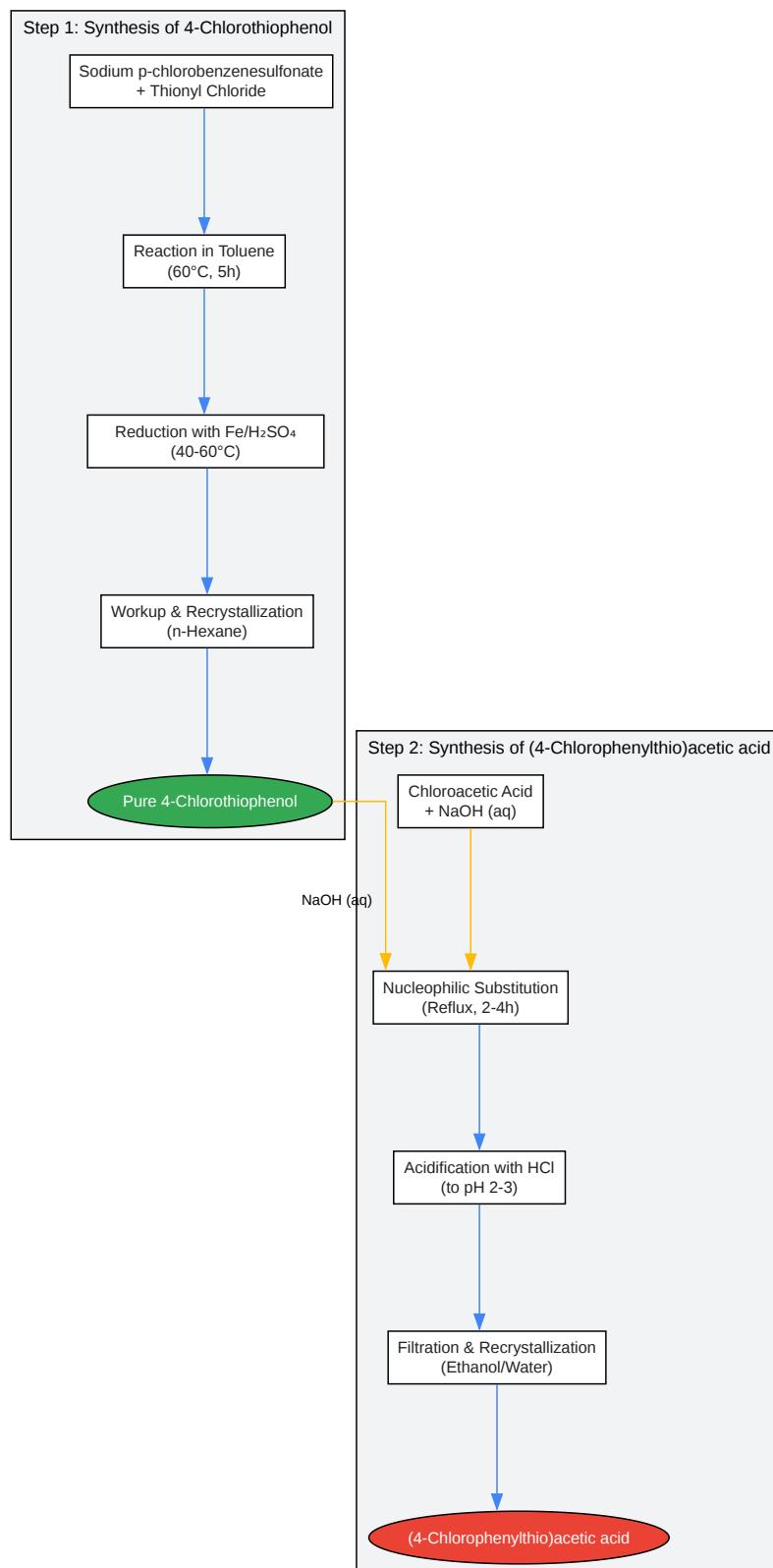
Materials:

- 4-Chlorothiophenol (1.0 eq)
- Chloroacetic acid (1.1 eq)
- Sodium hydroxide (or other suitable base like potassium carbonate)
- Water or a suitable organic solvent (e.g., acetone, ethanol)
- Hydrochloric acid (for acidification)

Procedure:

- In a round-bottom flask, dissolve 4-chlorothiophenol in an aqueous solution of sodium hydroxide at room temperature to form the sodium thiophenoxide salt.
- In a separate vessel, dissolve chloroacetic acid in water.
- Slowly add the aqueous solution of chloroacetic acid to the sodium 4-chlorothiophenoxide solution with stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3.
- The precipitation of the crude **(4-Chlorophenylthio)acetic acid** should be observed.
- Cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **(4-Chlorophenylthio)acetic acid** as a white to pale cream solid.


Characterization Protocol

The structure and purity of the synthesized **(4-Chlorophenylthio)acetic acid** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons ($\text{S}-\text{CH}_2-\text{COOH}$) and a set of doublets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring. The acidic proton of the carboxylic acid will appear as a broad singlet.
 - ^{13}C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methylene carbon, and the carbons of the chlorophenyl ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-S and C-Cl bonds, as well as aromatic C-H and C=C stretching.
- Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the compound (202.66 g/mol), along with a characteristic isotopic pattern for the presence of one chlorine atom.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.
- Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value (102.0 - 109.0 °C).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **(4-Chlorophenylthio)acetic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(4-Chlorophenylthio)acetic acid**.

Conclusion

This technical guide has detailed the molecular structure, properties, and a reliable synthesis protocol for **(4-Chlorophenylthio)acetic acid**. While the biological profile of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The provided information serves as a crucial resource for researchers, enabling further investigation into the synthesis of its derivatives and exploration of its potential in drug discovery and development. The detailed protocols and characterization guidelines will aid in ensuring the quality and reproducibility of future studies involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Chlorophenylthio)acetic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. (4-Chlorophenylthio)acetic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on (4-Chlorophenylthio)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188907#4-chlorophenylthio-acetic-acid-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com